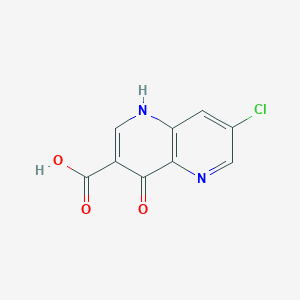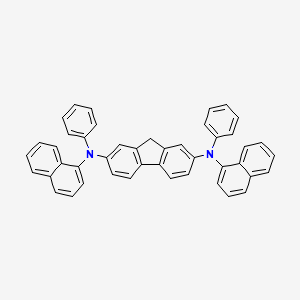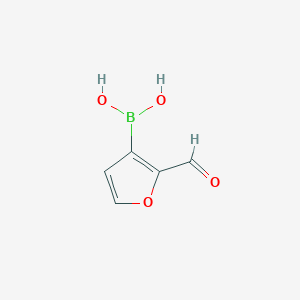
2-Formylfuran-3-boronic acid
Übersicht
Beschreibung
2-Formylfuran-3-boronic acid is a type of organoboron reagent . It is a versatile reagent that partakes in a multitude of chemical transformations . It is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical and dyestuff field .
Synthesis Analysis
The primary method for the synthesis of boronic acids like this compound is through the electrophilic trapping of an organometallic reagent with a boric ester . In one such reaction, the direct reaction of furan-2-boronic acid with formic acid, formic acid assumes the role of a nucleophile while the boron atom of furan-2-boronic acid acts as an electrophile .Chemical Reactions Analysis
This compound is involved in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical and Chemical Properties Analysis
The general physical and chemical properties of boron reagents like this compound have been evaluated with special emphasis on the currently understood mechanisms of transmetalation .Wissenschaftliche Forschungsanwendungen
Catalytic Applications
Boronic acids, including 2-Formylfuran-3-boronic acid, have been extensively studied for their catalytic properties. They are versatile molecules used in various organic reactions. A study by Hashimoto et al. (2015) demonstrated the use of boronic acid in catalyzing the aza-Michael addition of hydroxamic acid to quinone imine ketals. This reaction is crucial for synthesizing densely functionalized cyclohexanes, highlighting the significance of boronic acid in organic synthesis and catalysis (Hashimoto, Gálvez, & Maruoka, 2015).
Drug Delivery Systems
In the field of pharmaceuticals, boronic acids are investigated for their potential in drug delivery systems. Siddiqui et al. (2016) explored the use of boronic acid-conjugated chitosan nanoparticles for sustained insulin release. This research demonstrates the application of boronic acids in developing responsive drug delivery systems, particularly for diabetes treatment (Siddiqui, Billa, Roberts, & Osei, 2016).
Chemosensors Development
Boronic acids are key in developing selective fluorescent chemosensors. Huang et al. (2012) reviewed the progress of boronic acid sensors for various substances, including carbohydrates, L-dopamine, and various ions. Their ability to form cyclic complexes with diols makes them excellent candidates for sensitive and selective detection applications (Huang et al., 2012).
Biomedical Applications
In biomedical research, boronic acid polymers have been used in the treatment of diseases like HIV, obesity, diabetes, and cancer. Cambre and Sumerlin (2011) discussed the versatility of boronic acid-containing polymers in various biomedical applications, emphasizing their unique reactivity and responsive nature (Cambre & Sumerlin, 2011).
Safety and Hazards
Zukünftige Richtungen
The Suzuki–Miyaura coupling reaction, in which 2-Formylfuran-3-boronic acid is involved, is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . This suggests that this compound and similar boron reagents will continue to play a significant role in organic synthesis in the future.
Wirkmechanismus
Target of Action
2-Formylfuran-3-boronic acid is an organoboron compound that primarily targets the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the this compound, which is formally nucleophilic, is transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by this compound . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The reaction conditions are exceptionally mild and functional group tolerant, making it a versatile tool in organic synthesis .
Pharmacokinetics
It’s known that the slow release rate of the active boronic acid allows it to stay in low concentration, which leads to a favorable partitioning between cross-coupling and oxidative homo-coupling . The low concentration of boronic acid also reduces the absolute rate of protodeboronation, which is highly useful for the coupling of unstable substrates .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of organic molecules, including heterocyclic compounds , and contributes to the synthesis of metal-organic frameworks (MOFs), which find wide-ranging applications in catalysis, sensing, and drug delivery .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it’s known to be air sensitive and should be stored away from air and oxidizing agents . It’s also recommended to ensure adequate ventilation during its use to avoid ingestion and inhalation .
Biochemische Analyse
Biochemical Properties
2-Formylfuran-3-boronic acid has been widely employed in diverse chemical transformations, including Suzuki-Miyaura cross-coupling reactions . It interacts with various enzymes and proteins during these reactions . For instance, in one such reaction, the direct reaction of furan-2-boronic acid with formic acid, formic acid assumes the role of a nucleophile while the boron atom of furan-2-boronic acid acts as an electrophile .
Cellular Effects
The cellular effects of this compound are primarily observed through its role in the synthesis of various organic molecules
Molecular Mechanism
The molecular mechanism of this compound involves several steps, including a nucleophilic attack of formic acid on the boron atom, subsequent proton transfer, and the formation of a boron-carbon bond . This mechanism is crucial for the synthesis of heterocyclic compounds and polymers .
Metabolic Pathways
This compound is involved in the Suzuki-Miyaura cross-coupling reactions
Eigenschaften
IUPAC Name |
(2-formylfuran-3-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BO4/c7-3-5-4(6(8)9)1-2-10-5/h1-3,8-9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZKMQIERIQJLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(OC=C1)C=O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901296411 | |
| Record name | B-(2-Formyl-3-furanyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901296411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27339-37-3 | |
| Record name | B-(2-Formyl-3-furanyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27339-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-(2-Formyl-3-furanyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901296411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



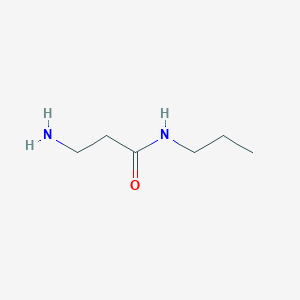
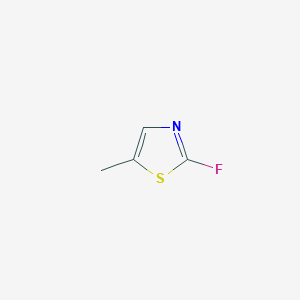
![6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine](/img/structure/B3256515.png)

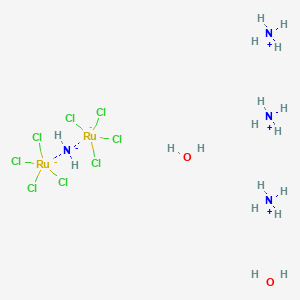
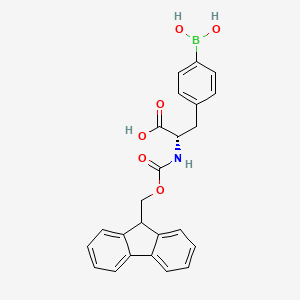

![L-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2,6-difluoro-](/img/structure/B3256548.png)

